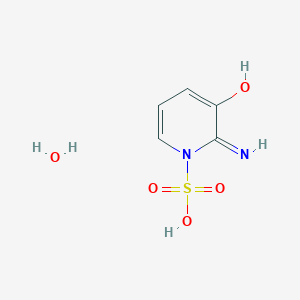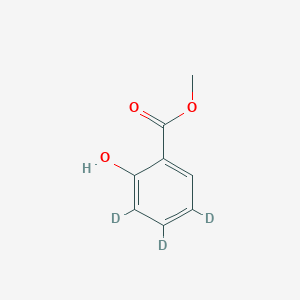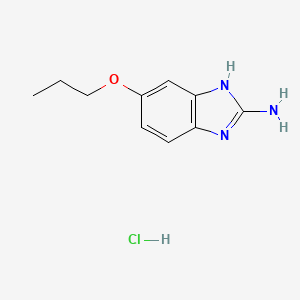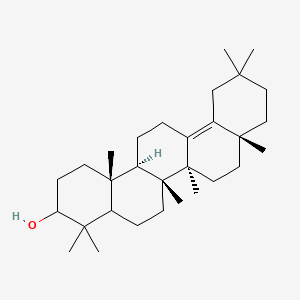
3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate (HIPS) is an organic compound that has been used extensively in scientific research. It is a versatile molecule that has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate is not fully understood. However, it has been shown to act as a chelating agent, binding to metal ions and forming stable complexes. These complexes have been studied for their potential use in catalysis, sensing, and imaging.
Biochemical and Physiological Effects:
3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases. Additionally, 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate in lab experiments is its versatility. It can be used in a wide range of applications, from catalysis to drug discovery. Additionally, 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate is its stability. It is prone to degradation over time, which may affect the results of experiments.
Orientations Futures
There are many future directions for the use of 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate in scientific research. One area of interest is the use of 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate as a ligand in metal complexes for use in catalysis, sensing, and imaging. Additionally, 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate could be further studied for its potential use in drug discovery, as a building block in the synthesis of various heterocyclic compounds. Finally, the antioxidant and anti-inflammatory properties of 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate could be further explored for their potential use in the prevention and treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate can be achieved using a variety of methods, including the reaction of 2-amino-3-hydroxypyridine with sulfuric acid or the reaction of 2-amino-3-hydroxypyridine with sulfur trioxide. The resulting product is then hydrated to obtain 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate hydrate. The purity of 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate can be improved using various purification techniques such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate has been widely used in scientific research due to its unique properties. It has been used as a ligand in metal complexes, which have been studied for their potential use in catalysis, sensing, and imaging. 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate has also been used as a building block in the synthesis of various heterocyclic compounds, which have been studied for their potential use in drug discovery. Additionally, 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate has been used as a reagent in the synthesis of various organic compounds, such as amino acids and peptides.
Propriétés
IUPAC Name |
3-hydroxy-2-iminopyridine-1-sulfonic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4S.H2O/c6-5-4(8)2-1-3-7(5)12(9,10)11;/h1-3,6,8H,(H,9,10,11);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWPEKKXNPDJNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N)C(=C1)O)S(=O)(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/no-structure.png)





